molecular formula C10H12ClNOS B14074016 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14074016
M. Wt: 229.73 g/mol
InChI Key: ATQHLYOWPDNPAW-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted propanones

Scientific Research Applications

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylthio)benzaldehyde: Shares the amino and methylthio groups but lacks the chloropropanone moiety.

    1-(2-Amino-4-(methylthio)phenyl)ethanone: Similar structure but with an ethanone instead of a chloropropanone moiety.

    2-Amino-4-(methylthio)phenylacetic acid: Contains the amino and methylthio groups but has a phenylacetic acid moiety instead of a chloropropanone.

Uniqueness

1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-7-2-3-8(9(12)6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

ATQHLYOWPDNPAW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCl)N

Origin of Product

United States

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